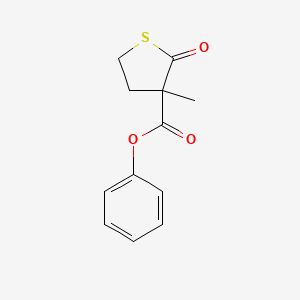
Phenyl 3-methyl-2-oxothiolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 3-methyl-2-oxothiolane-3-carboxylate is an organic compound that belongs to the class of thiolane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 3-methyl-2-oxothiolane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of phenylacetic acid with 3-methyl-2-oxothiolane-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Phenyl 3-methyl-2-oxothiolane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Phenyl 3-methyl-2-oxothiolane-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl 3-methyl-2-oxothiolane-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfur atom can also form covalent bonds with nucleophilic residues in proteins, leading to modifications in protein function.
Comparison with Similar Compounds
Similar Compounds
Phenyl 3-methyl-2-oxothiolane-2-carboxylate: Similar structure but with a different position of the carbonyl group.
Phenyl 3-methyl-2-oxothiolane-4-carboxylate: Another isomer with the carboxylate group at a different position.
Phenyl 3-methyl-2-oxothiolane-3-sulfonate: Contains a sulfonate group instead of a carboxylate group.
Uniqueness
Phenyl 3-methyl-2-oxothiolane-3-carboxylate is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
62149-70-6 |
|---|---|
Molecular Formula |
C12H12O3S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
phenyl 3-methyl-2-oxothiolane-3-carboxylate |
InChI |
InChI=1S/C12H12O3S/c1-12(7-8-16-11(12)14)10(13)15-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChI Key |
LIHJIALPFNUASF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCSC1=O)C(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















